

Mass Spectrometry Analysis of 4-Ethyl-3nitrobenzoic Acid: A Comparative Guide

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Compound of Interest		
Compound Name:	4-Ethyl-3-nitrobenzoic acid	
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For researchers, scientists, and professionals in drug development, accurate molecular characterization is paramount. This guide provides a comparative analysis of the mass spectrometry data for **4-Ethyl-3-nitrobenzoic acid**, offering insights into its expected mass spectral behavior. While experimental data for this specific compound is not readily available in public databases, this guide leverages predicted data and compares it with experimental data of its isomers to provide a valuable reference.

Molecular and Spectroscopic Overview

4-Ethyl-3-nitrobenzoic acid, with the molecular formula C₉H₉NO₄, has a molecular weight of 195.17 g/mol and an exact mass of 195.05315777 Da.[1] Its structure incorporates an ethyl group and a nitro group on the benzoic acid backbone, which are key determinants of its fragmentation pattern in mass spectrometry. General spectroscopic characteristics include expected ¹H NMR signals for the ethyl group and the carboxylic proton, as well as characteristic IR absorptions for the carbonyl and nitro groups.[2]

Predicted Mass Spectrometry Data for 4-Ethyl-3nitrobenzoic Acid

Predicted collision cross section (CCS) values, which are important for ion mobility mass spectrometry, are available for various adducts of **4-Ethyl-3-nitrobenzoic acid**. These predictions offer a baseline for what to expect in experimental analysis.



Adduct	m/z	Predicted CCS (Ų)
[M+H]+	196.06044	137.7
[M+Na]+	218.04238	145.3
[M-H] ⁻	194.04588	140.6
[M+NH ₄]+	213.08698	155.8
[M+K]+	234.01632	139.7
[M+H-H ₂ O] ⁺	178.05042	136.9
[M+HCOO] ⁻	240.05136	161.7
[M+CH ₃ COO] ⁻	254.06701	175.9
[M+Na-2H] ⁻	216.02783	143.9
[M]+	195.05261	136.9
[M]-	195.05371	136.9

Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of **4-Ethyl-3-nitrobenzoic acid**. Data sourced from PubChem.[3]

Comparative Analysis with Isomers

For a practical comparison, experimental mass spectrometry data for isomers of **4-Ethyl-3-nitrobenzoic acid**, such as Ethyl 4-nitrobenzoate and Ethyl 3-nitrobenzoate, are presented below. These compounds share the same molecular formula and weight, but their different structures lead to distinct fragmentation patterns.

Experimental Data for Ethyl 4-nitrobenzoate (Electron Ionization)

The NIST WebBook provides an electron ionization (EI) mass spectrum for Ethyl 4-nitrobenzoate.[4] In EI-MS, the molecule is fragmented by high-energy electrons, providing a characteristic fingerprint.



m/z	Relative Intensity	Proposed Fragment
195	~35%	[M]+•
150	~100%	[M-OC ₂ H ₅] ⁺
120	~30%	[M-NO2-C2H5]+
104	~40%	[C ₇ H ₄ O] ⁺
92	~25%	[C ₆ H ₄ O] ⁺ •
76	~50%	[C ₆ H ₄]+•

Table 2: Major fragment ions observed in the electron ionization mass spectrum of Ethyl 4-nitrobenzoate. The data is interpreted from the spectrum available in the NIST WebBook.[4]

Experimental Data for Ethyl 3-nitrobenzoate (GC-MS)

PubChem provides GC-MS data for Ethyl 3-nitrobenzoate, which shows the following major peaks in its mass spectrum.[5]

m/z	Relative Intensity	Proposed Fragment
195	~34%	[M]+•
150	~100%	[M-OC ₂ H ₅] ⁺
135	~29%	[M-NO ₂ -H] ⁺
104	~41%	[C7H4O] ⁺
76	~49%	[C ₆ H ₄]+•

Table 3: Major fragment ions observed in the GC-MS spectrum of Ethyl 3-nitrobenzoate. Data sourced from PubChem.[5]

Experimental Protocols

A general protocol for the analysis of benzoic acid derivatives by liquid chromatography-mass spectrometry (LC-MS) is provided below. This can serve as a starting point for method



development for 4-Ethyl-3-nitrobenzoic acid.[6][7]

Sample Preparation:

- Dissolution: Dissolve the sample in a high-purity volatile solvent such as methanol or acetonitrile to a concentration of 1-10 μg/mL.[6]
- Filtration: Filter the sample through a 0.22 μm syringe filter to remove any particulate matter.

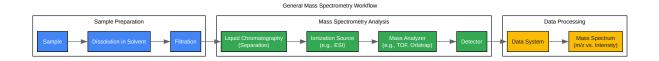
LC-MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically suitable for the separation of benzoic acid derivatives.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) is a common technique for benzoic acid derivatives. For these compounds, negative ion mode ([M-H]⁻) is often preferred for detecting the deprotonated molecule, though positive ion mode ([M+H]⁺) can also be effective.[6]
 - Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
 - Data Acquisition: Acquire data in full scan mode to detect the parent ion and in tandem MS (MS/MS) mode to obtain fragmentation data for structural elucidation.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for mass spectrometry analysis.





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Caption: A diagram illustrating the general workflow of a mass spectrometry experiment.

The logical relationship for interpreting mass spectrometry data often involves identifying the molecular ion and then elucidating the structure of fragment ions.

Neutral Loss 1

Fragment Ion 1

Neutral Elucidation

Structural Elucidation

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Caption: A diagram showing the logical flow of interpreting fragmentation patterns in a mass spectrum.

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